molecular formula C48H46O2P2 B14049681 1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine

1,1'-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine

Cat. No.: B14049681
M. Wt: 716.8 g/mol
InChI Key: TZSIXTZWBQWSIB-IMUOSOIKSA-N
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Description

1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] is a complex organic compound characterized by its unique structure, which includes a benzopyrano-xanthene core and phosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states .

Scientific Research Applications

1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing catalytic activity.

    Biology: Investigated for its potential as a bioactive molecule. Studies have shown that it can interact with biological macromolecules, influencing cellular processes.

    Medicine: Explored for its therapeutic potential. Preliminary research suggests it may have anti-cancer properties due to its ability to modulate signaling pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various signaling pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(phenyl)-Phosphine]
  • 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(4-methylphenyl)-Phosphine]

Uniqueness

The uniqueness of 1,1’-[(5aS,8aS,14aS)-5a,6,7,8,8a,9-hexahydro-5H-1benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-bis(2-methylphenyl)-Phosphine] lies in its specific substitution pattern and the presence of phosphine groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C48H46O2P2

Molecular Weight

716.8 g/mol

IUPAC Name

[(10S,14S)-20-bis(2-methylphenyl)phosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-bis(2-methylphenyl)phosphane

InChI

InChI=1S/C48H46O2P2/c1-32-16-5-9-24-40(32)51(41-25-10-6-17-33(41)2)44-28-13-20-36-30-38-22-15-23-39-31-37-21-14-29-45(47(37)50-48(38,39)49-46(36)44)52(42-26-11-7-18-34(42)3)43-27-12-8-19-35(43)4/h5-14,16-21,24-29,38-39H,15,22-23,30-31H2,1-4H3/t38-,39-,48?/m0/s1

InChI Key

TZSIXTZWBQWSIB-IMUOSOIKSA-N

Isomeric SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56[C@H](C4)CCC[C@H]5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC56C(C4)CCCC5CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8C)C9=CC=CC=C9C

Origin of Product

United States

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